alpha-Maltose

描述

A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).

This compound is a natural product found in Daphnia pulex, Glycine max, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-ASMJPISFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196313 |

Source

|

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 |

Source

|

| Record name | α-Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Maltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Starch, soluble | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-MALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15SUG9AD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C |

Source

|

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of α-Maltose: A Technical Guide to Chemical and Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies underlying the synthesis of α-maltose. We delve into the intricacies of both chemical and biosynthetic pathways, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate a deeper understanding of this crucial disaccharide.

Introduction to α-Maltose

Maltose (B56501), a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond, is a fundamental carbohydrate in various biological and industrial processes.[1][2] Its synthesis, whether through chemical routes or biological mechanisms, is of significant interest in fields ranging from food science and biotechnology to pharmaceutical development, where it can serve as a precursor, excipient, or a tool for studying enzymatic processes. This guide will explore the primary methodologies for obtaining α-maltose, providing the technical details necessary for its practical application in a research and development setting.

Chemical Synthesis of α-Maltose

The chemical synthesis of α-maltose is a complex process that requires precise control over stereochemistry to form the desired α-1,4 glycosidic linkage. The historical Koenigs-Knorr and Helferich methods have been foundational in this area.

The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for glycosidic bond formation, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver salt.[3][4] The stereochemical outcome is often influenced by the participation of a neighboring group at the C2 position of the glucose ring.[3][5]

Experimental Protocol: A Representative Koenigs-Knorr Glycosylation

-

Preparation of the Glycosyl Donor: Acetobromoglucose is prepared from glucose pentaacetate by reaction with HBr.[5]

-

Glycosylation Reaction: The glycosyl donor (e.g., acetobromoglucose) is reacted with a suitably protected glucose acceptor (e.g., with a free hydroxyl group at the C4 position) in an inert solvent.

-

Promotion: Silver carbonate or silver oxide is added as a promoter to facilitate the reaction.[3][4]

-

Deprotection: Following the formation of the glycosidic linkage, the protecting groups are removed to yield maltose.

The Helferich Method

The Helferich method is a modification of the Koenigs-Knorr reaction that often utilizes mercury salts as promoters.[3][6] It can also refer to the glycosylation using a glycosyl acetate (B1210297) as the donor in the presence of a Lewis acid.[6]

Experimental Protocol: A Representative Helferich Glycosylation

-

Reactants: A protected glycosyl halide is reacted with a protected glucose acceptor.

-

Catalyst: A mercury salt, such as mercuric bromide or cyanide, is used as the promoter.[3]

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent.

-

Work-up and Deprotection: The reaction mixture is purified, and the protecting groups are removed to yield the final disaccharide.

Biosynthesis and Enzymatic Synthesis of α-Maltose

Nature employs highly efficient and specific enzymatic pathways for the synthesis and degradation of maltose. These biological routes are harnessed for the large-scale industrial production of maltose and offer precise methods for its synthesis in a laboratory setting.

Enzymatic Production from Starch

The most common method for producing maltose is through the enzymatic hydrolysis of starch, a polysaccharide of glucose.[7][8][9] This process typically involves the synergistic action of several enzymes.

-

α-Amylase: This endoamylase randomly cleaves the α-1,4 glycosidic bonds within the starch chain, reducing its viscosity and producing smaller oligosaccharides.[7]

-

β-Amylase: This exoamylase acts on the non-reducing ends of the starch chains, cleaving off two glucose units at a time to produce maltose.[7]

-

Pullulanase: This debranching enzyme hydrolyzes the α-1,6 glycosidic bonds in amylopectin, allowing for a more complete breakdown of starch by β-amylase.

Experimental Protocol: Enzymatic Hydrolysis of Tapioca Starch for High-Purity Maltose [10][11]

-

Liquefaction: A 35% (w/w) tapioca starch slurry is treated with bacterial α-amylase at 78±2°C to achieve 3-5% (w/w) reducing sugars.[10][11]

-

Saccharification: The liquefied starch is then incubated with barley β-amylase and pullulanase at 50°C for 24-30 hours to achieve maximal maltose conversion (85±3% w/w maltose equivalent).[10][11]

-

Purification: The resulting syrup is subjected to a series of purification steps:

De Novo Biosynthesis: The Maltose Synthase Pathway

In some organisms, maltose can be synthesized de novo. In spinach, for instance, the enzyme maltose synthase catalyzes the formation of maltose from two molecules of α-D-glucose-1-phosphate (α-G1P).[12][13]

The systematic name for this enzyme is alpha-D-glucose-1-phosphate:alpha-D-glucose-1-phosphate 4-alpha-D-glucosyltransferase (dephosphorylating).[13] The reaction proceeds as follows:

2 α-D-glucose 1-phosphate + H₂O ⇌ maltose + 2 phosphate[13]

This pathway is proposed to occur via a glucose-enzyme intermediate in a double displacement reaction.[12]

Maltose Phosphorylase in Synthesis

Maltose phosphorylase (MP) is an enzyme that catalyzes the reversible phosphorolysis of maltose to β-D-glucose-1-phosphate and glucose.[9][14] The reverse reaction can be utilized for the synthesis of α-(1→4)-glucosidic disaccharides.[14] The enzyme transfers a glucosyl moiety from β-D-glucose-1-phosphate to an acceptor molecule, which can be glucose or other compounds with alcoholic hydroxyl groups.[15]

Experimental Protocol: Enzymatic Synthesis using Maltose Phosphorylase

A general protocol involves incubating maltose phosphorylase with β-D-glucose-1-phosphate (the glucosyl donor) and a suitable acceptor substrate (e.g., D-glucose) in a buffered solution at the optimal pH and temperature for the specific enzyme.[9] The reaction progress can be monitored by measuring the release of inorganic phosphate (B84403) or by chromatographic analysis of the product formation.

Trehalose-to-Maltose Conversion

Trehalose (B1683222) synthase is an enzyme that catalyzes the reversible intramolecular rearrangement of maltose to trehalose, converting the α-1,4 glycosidic bond to an α,α-1,1 glycosidic bond.[16][17] This reversible reaction provides a potential pathway for the synthesis of maltose from trehalose, although the equilibrium often favors trehalose formation.

Quantitative Data on α-Maltose Synthesis

The efficiency of α-maltose synthesis varies significantly depending on the chosen method. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of Yields for Different Maltose Synthesis Methods

| Synthesis Method | Starting Material | Product | Reported Yield | Reference |

| Enzymatic Hydrolysis | Tapioca Starch | Maltose Powder | ≥ 60% (w/w) recovery | [11] |

| Enzymatic Hydrolysis | Brewer's Malt (B15192052) | Maltose Syrup | 68.37% maltose content | [18] |

| Enzymatic Synthesis | Salicyl alcohol + Maltose | salicyl-O-alpha-D-glucopyranoside | 86% (mol/mol) | [15] |

| Trehalose Synthase | Maltose | Trehalose | ~61% | [19] |

Table 2: Kinetic Parameters of Key Enzymes in Maltose Synthesis and Metabolism

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| β-Amylase | Soluble Starch | 4.6 mg/mL | 47.62 U | Bacillus subtilis | [8] |

| β-Amylase | Soluble Starch | 17.74 mg/mL | 14.09 U | Bacillus subtilis | [20] |

| Amylase | Starch | 11.87 U/mL | 6.869 U/min | Soybean Sprouts | [21] |

| Maltose Synthase | α-D-glucose-1-phosphate | 1.5 mmol/L | - | Spinacia oleracea | [12] |

| Maltose Phosphorylase | Maltose | 0.835 ± 0.123 mM | 30.9 ± 0.6 s⁻¹ | Bacillus sp. AHU2001 | [22] |

| Maltose Phosphorylase | Pi | 0.295 ± 0.059 mM | 30.9 ± 0.6 s⁻¹ | Bacillus sp. AHU2001 | [22] |

Table 3: Optimal Conditions for Enzymatic Maltose Production

| Enzyme System | pH | Temperature (°C) | Key Findings | Reference |

| Isoamylase-Bacillus β-amylase | 4.0 | 40 | Most stable condition for isoamylase, yielding high maltose content. | [23] |

| Pullulanase-Bacillus β-amylase | 4.0 | 50 | Optimal for high-maltose syrup production. | [23] |

| β-Amylase (from brewer's malt) | 6.4 | 44 | Optimal extraction conditions for the enzyme. | [18] |

| Maltose Phosphorylase (MalE) | 8.1 | 45 | Optimal for maltose phosphorolysis. | [9] |

Experimental Protocols for Analysis

Accurate analysis of maltose is crucial for monitoring synthesis reactions and characterizing the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of sugars.

Protocol: HPLC Analysis of Maltose

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a specialized sugar column (e.g., Shodex SUGAR KS-801, fulfilling USP requirements for L58 packing material).[24]

-

Mobile Phase: Typically, a mixture of acetonitrile (B52724) and water is used for HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[25]

-

Detector: A refractive index (RI) detector, evaporative light scattering detector (ELSD), or mass spectrometer (MS) can be used for detection as maltose lacks a strong UV chromophore.[25]

-

Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[26]

-

Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of maltose.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and structure of maltose.

Protocol: MS Analysis of Disaccharides

-

Ionization: Electrospray ionization (ESI) is commonly used for disaccharides.

-

Analysis: The analysis can be performed by direct infusion or coupled with a separation technique like HPLC (LC-MS).[27][28]

-

Tandem MS (MS/MS): Fragmentation analysis (MS/MS) can be used to confirm the identity of maltose and distinguish it from other disaccharides by analyzing the fragmentation patterns.[29]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.

Protocol: NMR Analysis of Maltose

-

Sample Preparation: The maltose sample is dissolved in a suitable deuterated solvent, typically D₂O.

-

¹H NMR: Provides information on the number of protons, their chemical environment, and coupling constants, which can be used to determine the anomeric configuration (α or β) and the linkage position.

-

¹³C NMR: Provides information on the number and chemical environment of the carbon atoms in the molecule.

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals and confirm the structure of maltose.

Visualizing the Pathways

Diagrams of key pathways provide a clear and concise understanding of the complex processes involved in maltose synthesis and regulation.

Caption: Enzymatic hydrolysis of starch to produce α-maltose.

Caption: De novo biosynthesis of α-maltose via the maltose synthase pathway.

Caption: Regulation of maltose metabolism in Saccharomyces cerevisiae.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Helferich method - Wikipedia [en.wikipedia.org]

- 7. Regulation of maltose utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of maltose biosynthesis from α-D-glucose-1-phosphate in Spinacia oleracea. L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Maltose synthase - Wikipedia [en.wikipedia.org]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Enzymatic synthesis of alpha-anomer-selective D-glucosides using maltose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biocatalytic Production of Trehalose from Maltose by Using Whole Cells of Permeabilized Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Process optimization of the extraction condition of β-amylase from brewer's malt and its application in the maltose syrup production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. atlantis-press.com [atlantis-press.com]

- 22. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 23. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]

- 24. shodexhplc.com [shodexhplc.com]

- 25. helixchrom.com [helixchrom.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biochemical History of α-Maltose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501), a disaccharide composed of two α-D-glucose units, has been a cornerstone in the study of carbohydrate chemistry and biochemistry. Its discovery and the subsequent elucidation of its structure, including its anomeric forms, have been pivotal in understanding fundamental biochemical processes such as starch metabolism and enzymatic catalysis. This technical guide provides a comprehensive overview of the discovery and history of α-maltose, detailing the key scientific breakthroughs, experimental methodologies, and the quantitative data that have defined our understanding of this important biomolecule.

Discovery and Early History

The journey to understanding maltose began in the 19th century, driven by the need to find alternative sugar sources due to a shortage of cane sugar.[1] French chemist Augustin-Pierre Dubrunfaut is credited with the initial discovery of maltose.[2][3] However, his findings were not widely accepted by the scientific community at the time.[2][3]

The definitive confirmation of maltose as a distinct disaccharide came in 1872 from the work of Irish chemist and brewer, Cornelius O'Sullivan.[2][3][4] O'Sullivan's research, conducted at the Bass Brewery, was instrumental in characterizing the products of starch hydrolysis by diastase (B600311) (a mixture of amylase enzymes found in malt).[5] He demonstrated that the sugar produced was not simply glucose but a disaccharide, which he named "maltose," derived from "malt" and the "-ose" suffix denoting a sugar.[2][3] O'Sullivan's work laid the foundation for the modern understanding of brewing science and carbohydrate biochemistry.[1]

Etymology and Nomenclature

The name maltose originates from "malt," the germinated cereal grains (typically barley) from which it was first extensively studied, combined with the suffix "-ose," which is the standard nomenclature for sugars.[2][3] Its systematic IUPAC name is 4-O-α-D-glucopyranosyl-D-glucose .

Physicochemical Properties of α-Maltose and its Anomers

The elucidation of the physical and chemical properties of maltose was crucial for its characterization. One of the most significant discoveries was the existence of two anomeric forms, α-maltose and β-maltose, which exhibit different optical rotations in solution—a phenomenon known as mutarotation.

| Property | α-Maltose | β-Maltose | Equilibrium Mixture |

| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ |

| Molecular Weight (Anhydrous) | 342.30 g/mol | 342.30 g/mol | 342.30 g/mol |

| Molecular Weight (Monohydrate) | 360.31 g/mol | - | - |

| Melting Point (Anhydrous) | 160-165 °C | - | - |

| Melting Point (Monohydrate) | 102-103 °C | - | - |

| Specific Rotation [α]D | +168° | +112° | +136° |

| Solubility in Water at 20°C | 1.080 g/mL | 1.080 g/mL | 1.080 g/mL |

Elucidation of the Anomeric Forms: The Discovery of Mutarotation

The phenomenon of mutarotation, the change in the optical rotation of a sugar solution over time, was first observed by Dubrunfaut in 1846 with glucose.[1] This observation was a critical clue to the cyclic nature of sugars. In 1896, Tanret isolated what he believed to be three forms of glucose, which we now understand to be the α and β anomers and their equilibrium mixture.

While the initial discoveries of mutarotation were made with glucose, the principle was found to apply to other reducing sugars, including maltose. The observation that a freshly prepared solution of crystalline maltose exhibited a changing optical rotation until it reached a stable value provided strong evidence for the existence of at least two isomeric forms in equilibrium. These were later identified as the α and β anomers, differing in the stereochemistry at the anomeric carbon (C1) of the reducing glucose unit.

The work of C.S. Hudson in the early 20th century was instrumental in establishing a systematic understanding of the relationship between the structure and optical rotation of sugars and their derivatives. His "rules of isorotation" provided a method for predicting the optical rotations of anomers and were crucial in confirming the structures of many carbohydrates, including maltose.

Experimental Protocols

The characterization of α-maltose historically relied on a set of classical experimental techniques in carbohydrate chemistry. The following protocols provide an overview of these key experiments.

Protocol for the Isolation of Maltose from Starch (Historical Context)

This protocol is based on the historical methods of starch hydrolysis using diastase from malt (B15192052).

Objective: To isolate maltose from a starch source.

Materials:

-

Potato starch or soluble starch

-

Malted barley (source of diastase)

-

Distilled water

-

Beakers and flasks

-

Heating apparatus (water bath)

-

Filtration apparatus (filter paper, funnel)

-

Ethanol (B145695) (80%)

-

Evaporator

Procedure:

-

Preparation of Malt Extract (Diastase Solution):

-

Grind malted barley into a fine powder.

-

Mix the ground malt with distilled water (e.g., 1:10 w/v) and let it stand at room temperature for several hours to extract the diastase enzymes.

-

Filter the mixture to obtain a clear malt extract solution.

-

-

Starch Hydrolysis:

-

Prepare a starch paste by mixing starch with cold water and then adding boiling water to a final concentration of approximately 5-10%.

-

Cool the starch paste to 55-60°C.

-

Add the malt extract to the starch paste and maintain the temperature at 55-60°C for 1-2 hours. The mixture will become less viscous as the starch is hydrolyzed.

-

-

Inactivation of Enzymes:

-

Heat the solution to boiling for 10-15 minutes to denature and inactivate the diastase enzymes.

-

-

Purification and Crystallization:

-

Filter the hot solution to remove any precipitated proteins and insoluble material.

-

Concentrate the filtrate by evaporation under reduced pressure.

-

Add ethanol to the concentrated syrup to precipitate dextrins, leaving the more soluble maltose in solution.

-

Filter to remove the dextrins.

-

Further concentrate the filtrate and allow it to cool slowly to induce crystallization of maltose monohydrate.

-

Collect the crystals by filtration and wash with a small amount of cold 80% ethanol.

-

Protocol for Fehling's Test for Reducing Sugars

Objective: To qualitatively determine the presence of a reducing sugar like maltose.

Materials:

-

Fehling's Solution A (7 g CuSO₄·5H₂O in 100 mL distilled water with a few drops of dilute sulfuric acid)

-

Fehling's Solution B (35 g potassium sodium tartrate and 12 g NaOH in 100 mL distilled water)

-

Maltose solution (1%)

-

Test tubes

-

Water bath

Procedure:

-

In a test tube, mix equal volumes (e.g., 1 mL) of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.

-

Add a few drops of the maltose solution to the test tube.

-

Heat the test tube in a boiling water bath for 2-5 minutes.

-

Observation: A positive test for a reducing sugar is indicated by the formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O).

Protocol for Osazone Formation

Objective: To form the characteristic crystalline derivative of maltose for identification.

Materials:

-

Maltose solution (1%)

-

Phenylhydrazine (B124118) hydrochloride

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Test tubes

-

Water bath

-

Microscope and slides

Procedure:

-

In a test tube, dissolve approximately 0.2 g of phenylhydrazine hydrochloride and 0.3 g of sodium acetate in 5 mL of the maltose solution.

-

Add a few drops of glacial acetic acid to the mixture.

-

Heat the test tube in a boiling water bath for 30-45 minutes.

-

Allow the test tube to cool slowly.

-

Observation: Yellow, sunflower-shaped crystals of maltosazone will form. These can be observed under a microscope.

Protocol for Polarimetry to Observe Mutarotation

Objective: To observe the change in optical rotation of a freshly prepared maltose solution.

Materials:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter tube (1 dm or 2 dm)

-

Crystalline α-maltose

-

Distilled water

-

Volumetric flask and balance

Procedure:

-

Calibrate the polarimeter with a blank (distilled water).

-

Prepare a fresh solution of α-maltose of a known concentration (e.g., 10 g/100 mL) in a volumetric flask.

-

Quickly fill the polarimeter tube with the maltose solution, ensuring no air bubbles are present.

-

Immediately place the tube in the polarimeter and measure the initial optical rotation.

-

Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading becomes constant.

-

Observation: The initial high positive rotation will gradually decrease and stabilize at a final equilibrium value, demonstrating mutarotation.

Protocol for Enzymatic Hydrolysis of α-Maltose by Maltase

Objective: To hydrolyze α-maltose to D-glucose using maltase and monitor the reaction.

Materials:

-

α-Maltose monohydrate

-

Maltase (α-glucosidase) from a commercial source (e.g., from Saccharomyces cerevisiae)

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.8)

-

Spectrophotometer

-

Glucose assay kit (e.g., glucose oxidase-peroxidase method)

-

Water bath at 37°C

-

Test tubes or microcentrifuge tubes

-

Stop solution (e.g., 0.5 M NaOH or heat inactivation)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-maltose (e.g., 100 mM) in 50 mM potassium phosphate buffer (pH 6.8).

-

Prepare a stock solution of maltase in the same buffer at a suitable concentration (e.g., 1 mg/mL). The optimal concentration may need to be determined empirically.

-

-

Enzymatic Reaction:

-

Set up a series of reactions in test tubes. For each reaction, add a specific volume of the maltose stock solution and buffer to a final volume of, for example, 1 mL.

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding a small volume of the maltase solution to each tube. Start a timer immediately.

-

At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction in one of the tubes by adding a stop solution or by boiling for 5 minutes.

-

-

Quantification of Glucose:

-

For each time point, take an aliquot of the reaction mixture.

-

Use a glucose assay kit to measure the concentration of glucose produced. Follow the manufacturer's instructions. This typically involves measuring the absorbance at a specific wavelength.

-

Create a standard curve using known concentrations of glucose to determine the amount of glucose in the experimental samples.

-

-

Data Analysis:

-

Plot the concentration of glucose produced versus time.

-

The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

-

Visualizing Key Concepts and Workflows

Starch Hydrolysis to Maltose and Glucose

Caption: Enzymatic breakdown of starch to α-maltose and then to α-D-glucose.

Mutarotation of Maltose

Caption: The process of mutarotation of maltose in an aqueous solution.

Experimental Workflow for Enzymatic Hydrolysis of α-Maltose

Caption: A typical experimental workflow for the enzymatic hydrolysis of α-maltose.

Conclusion

The discovery and detailed characterization of α-maltose represent a significant chapter in the history of biochemistry. From the early observations of starch hydrolysis in brewing to the sophisticated analysis of its anomeric forms and enzymatic interactions, the study of maltose has provided profound insights into the structure and function of carbohydrates. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and scientists in understanding the historical context and practical methodologies that continue to be relevant in the study of carbohydrate biochemistry and its applications in drug development and biotechnology.

References

The Intricate Role of α-Maltose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of α-maltose in the cellular metabolism of prokaryotic and eukaryotic model organisms, with a primary focus on Escherichia coli and Saccharomyces cerevisiae. We will delve into the mechanisms of maltose (B56501) transport, its enzymatic breakdown, and its integration into central carbon metabolism. Furthermore, this guide will elucidate the complex regulatory networks that govern maltose utilization and provide detailed experimental protocols for their study.

Maltose Transport: The Gateway to Cellular Metabolism

The journey of α-maltose into the cell is mediated by sophisticated transport systems that ensure its efficient uptake.

The Maltose ATP-Binding Cassette (ABC) Transporter in Escherichia coli

In E. coli, the uptake of maltose and malto-oligosaccharides is orchestrated by the high-affinity maltose transport system, a classic example of an ABC transporter. This multi-protein complex spans the inner membrane and consists of the transmembrane proteins MalF and MalG, and two cytoplasmic ATP-hydrolyzing subunits, MalK. The process is initiated by the periplasmic maltose-binding protein (MBP), encoded by the malE gene, which captures maltose with high affinity and delivers it to the MalFGK2 complex. The binding of the MBP-maltose complex to the transporter triggers a conformational change, leading to ATP hydrolysis by MalK and the subsequent translocation of maltose across the inner membrane.

Maltose Transport in Saccharomyces cerevisiae

In the budding yeast S. cerevisiae, maltose transport is primarily mediated by proton symporters encoded by the MAL genes. There are several homologous MAL loci (e.g., MAL1, MAL2, MAL3, MAL4, MAL6), and each active locus typically contains a gene for a maltose permease (MALx1), a maltase (MALx2), and a regulatory protein (MALx3). These permeases, such as Mal61, function as high-affinity transporters for maltose.[1]

In addition to the specific MAL transporters, a general α-glucoside transporter, Agt1, plays a significant role in the uptake of maltose and other α-glucosides like maltotriose (B133400).[1] The expression and activity of these transporters are tightly regulated, primarily by the presence of maltose as an inducer and glucose as a repressor.[2]

Enzymatic Hydrolysis: Releasing the Glycolytic Fuel

Once inside the cell, α-maltose, a disaccharide of two α-1,4 linked glucose units, must be cleaved to enter the central metabolic pathways.

α-Glucosidase (Maltase): The Primary Hydrolytic Enzyme

In most organisms, including humans and S. cerevisiae, the hydrolysis of maltose into two molecules of D-glucose is catalyzed by the enzyme α-glucosidase, commonly known as maltase (EC 3.2.1.20).[3] This enzyme specifically cleaves the α-1,4-glycosidic bond. The resulting glucose molecules are then phosphorylated to glucose-6-phosphate, which directly enters the glycolytic pathway.

The Maltodextrin (B1146171) Catabolic Pathway in Escherichia coli

E. coli possesses a more complex system for maltose and maltodextrin metabolism involving a set of cytoplasmic enzymes:

-

Amylomaltase (MalQ): This enzyme has a transglycosylation activity, transferring glucosyl units from one maltodextrin to another, which can result in the formation of glucose and longer maltodextrins from maltose.[4][5]

-

Maltodextrin Phosphorylase (MalP): This enzyme catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in maltodextrins (with a minimum length of four glucose units), releasing glucose-1-phosphate.[6][7] Glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase.

-

Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes maltodextrins, starting from maltotriose, releasing glucose from the reducing end.[7]

Integration into Central Carbon Metabolism

The glucose and glucose-1-phosphate generated from maltose hydrolysis are key entry points into glycolysis, the central pathway for energy production. The complete oxidation of glucose through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation yields a significant amount of ATP, the cell's primary energy currency.

Metabolic flux analysis using 13C-labeled substrates has been instrumental in quantifying the flow of carbon from maltose through these central metabolic pathways, providing insights into the efficiency of maltose utilization under various conditions.[8][9][10]

Quantitative Data on Maltose Metabolism

The efficiency of maltose transport and hydrolysis is defined by the kinetic parameters of the involved proteins.

| Organism | Transporter | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| S. cerevisiae | MALx1 (high-affinity) | Maltose | ~2 - 5 | Not specified | [1][11] |

| S. cerevisiae | Agt1 | Maltose | ~18 | Not specified | [11] |

| S. cerevisiae | Agt1 | Maltotriose | ~18 | Not specified | [11] |

| S. cerevisiae | Low-affinity system | Maltose | ~30 | Not specified | [1] |

| Thermococcus litoralis | Maltose/Trehalose Transporter | Maltose | 0.022 | 6.7 | [6] |

| Alicyclobacillus acidocaldarius | Maltose Transporter | Maltose | 0.001 | 1.25 | [8] |

Table 1: Kinetic Parameters of Maltose Transporters. This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for maltose transporters from various microorganisms.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (mU/mg or µmol/min/mg) | Reference |

| Glucosidase II (high-affinity site) | Rat Liver | Maltose | 0.43 | 691 mU/mg | [11] |

| Glucosidase II (low-affinity site) | Rat Liver | Maltose | 57.7 | 2888 mU/mg | [11] |

| Maltodextrin Glucosidase (MalZ) | E. coli | Maltotriose | 2.7 | 82 µmol/min/mg | [12] |

| α-Glucosidase | Thermoanaerobacter tengcongensis | pNPG | 0.00007 | 318 µmol/min/mg | |

| α-Glucosidase (HaG) | Halomonas sp. | Maltose | 4.50 | 0.80 s-1 (kcat) |

Table 2: Kinetic Parameters of Enzymes in Maltose Metabolism. This table presents the kinetic constants for enzymes involved in the hydrolysis of maltose and related oligosaccharides.

Regulatory Signaling Pathways

The utilization of maltose is a tightly controlled process, ensuring that the cell preferentially uses more readily available carbon sources like glucose.

Regulation of the mal Regulon in Escherichia coli

In E. coli, the expression of the mal genes is positively regulated by the MalT protein. In the absence of an inducer, MalT is inactive. The true inducer of the maltose system is maltotriose, which can be formed from maltose by the action of amylomaltase (MalQ). Binding of maltotriose and ATP to MalT activates it, allowing it to bind to MalT boxes in the promoters of the mal operons and activate their transcription. The activity of MalT is also subject to negative regulation by MalK, the ATPase component of the maltose transporter, and other proteins.

Glucose Repression of MAL Genes in Saccharomyces cerevisiae

In S. cerevisiae, the presence of glucose represses the expression of the MAL genes, a phenomenon known as catabolite repression. This ensures that glucose, the preferred carbon source, is consumed first. A key player in this process is the Mig1p repressor protein. In the presence of high glucose levels, Mig1p is dephosphorylated and translocates to the nucleus, where it binds to the promoters of the MAL genes and recruits the Cyc8p-Tup1p co-repressor complex, leading to transcriptional silencing. The phosphorylation state of Mig1p is controlled by the Snf1p protein kinase. When glucose is scarce, Snf1p is active and phosphorylates Mig1p, leading to its export from the nucleus and the derepression of the MAL genes. The activity of Snf1p itself is regulated by upstream kinases and phosphatases that sense the cellular energy status.

Experimental Protocols

Assay for α-Glucosidase (Maltase) Activity

This protocol is based on the colorimetric detection of p-nitrophenol released from the artificial substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

pNPG solution (e.g., 5 mM in phosphate buffer)

-

Sodium carbonate solution (e.g., 0.1 M) for stopping the reaction

-

Enzyme extract (cell lysate or purified enzyme)

-

Spectrophotometer and microplate reader

Procedure:

-

Prepare serial dilutions of a p-nitrophenol standard to generate a standard curve.

-

In a microplate, add a defined volume of enzyme extract to each well. Include a blank with buffer instead of enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution. This also enhances the color of the p-nitrophenol.

-

Measure the absorbance at 405 nm.

-

Calculate the concentration of p-nitrophenol produced using the standard curve and determine the enzyme activity (e.g., in µmol/min/mg of protein).

Maltose Transport Assay using Radiolabeled Maltose

This method directly measures the uptake of maltose into cells.

Materials:

-

[14C]-labeled maltose

-

Washing buffer (e.g., ice-cold phosphate-buffered saline)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Cell culture grown to mid-log phase

Procedure:

-

Harvest cells by centrifugation and wash them with an appropriate buffer.

-

Resuspend the cells to a known density in the assay buffer.

-

Equilibrate the cell suspension at the desired temperature.

-

Initiate the transport assay by adding [14C]-maltose to a final concentration.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., nitrocellulose) to separate the cells from the medium.

-

Wash the filter rapidly with ice-cold washing buffer to remove any non-transported radiolabeled maltose.

-

Place the filter in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of maltose uptake (e.g., in nmol/min/mg of cells).

Conclusion

The metabolism of α-maltose is a fundamental cellular process that is both elegantly efficient and intricately regulated. From its initial transport across the cell membrane to its final conversion into glycolytic intermediates, each step is catalyzed by specific proteins whose expression and activity are fine-tuned to meet the cell's energetic needs. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is crucial for researchers in basic science and for professionals in drug development targeting metabolic processes. The continued exploration of maltose metabolism will undoubtedly uncover further layers of complexity and provide new opportunities for biotechnological and therapeutic applications.

References

- 1. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of malQ, the structural gene for the Escherichia coli enzyme amylomaltase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maltodextrin phosphorylase - Wikipedia [en.wikipedia.org]

- 7. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism in dense microbial colonies: 13C metabolic flux analysis of E. coli grown on agar identifies two distinct cell populations with acetate cross-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Kinetic mechanism of maltodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Maltose as a potential signaling molecule in cells

Alpha-Maltose: A Potential Cellular Signaling Molecule

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

This compound, a disaccharide composed of two α-glucose units, has long been recognized as a vital carbon source for a wide range of organisms, from bacteria to eukaryotes. Emerging evidence, however, suggests that the role of α-maltose and its metabolites extends beyond simple nutrition. In various cellular contexts, maltose (B56501) can act as a signaling molecule, triggering specific transcriptional and metabolic responses. This technical guide provides a comprehensive overview of the current understanding of α-maltose-mediated signaling pathways in prokaryotic and eukaryotic cells, with a focus on the underlying molecular mechanisms, experimental methodologies to study these phenomena, and the potential implications for drug development.

Maltose Signaling in Escherichia coli

In Escherichia coli, the utilization of maltose and maltodextrins is tightly regulated by the mal regulon. The expression of genes within this regulon is controlled by the transcriptional activator MalT, which functions as the central processor of the maltose signal. The signaling cascade is initiated by the transport of maltose/maltodextrins across the cell envelope and culminates in the activation of genes required for their catabolism.

The MalT-Dependent Signaling Pathway:

The maltose signaling pathway in E. coli is a classic example of positive gene regulation. The key player, MalT, is activated by the binding of two positive effectors: ATP and maltotriose (B133400).[1] Maltotriose is the true inducer of the system and is formed from the metabolism of maltose and longer maltodextrins.[2] Once activated, MalT binds to specific DNA sequences, known as MalT boxes, located in the promoter regions of the mal genes, thereby initiating transcription.[3]

The activity of MalT is also subject to negative regulation. MalK, the ATP-binding cassette (ABC) transporter subunit of the maltose/maltodextrin transport system, can interact with and inhibit MalT.[2] Another protein, MalY, also acts as a repressor by competing with maltotriose for binding to MalT.[1][2] This intricate network of positive and negative regulation ensures that the mal genes are only expressed when maltose/maltodextrins are available and needed by the cell.

Key Proteins in E. coli Maltose Signaling:

| Protein | Gene | Function |

| MalT | malT | Transcriptional activator of the mal regulon.[3] |

| Maltose-Binding Protein (MBP) | malE | Periplasmic protein that binds maltose and initiates transmembrane signaling.[4][5] |

| MalF/MalG | malF, malG | Integral membrane proteins of the maltose ABC transporter.[4][5] |

| MalK | malK | ATPase subunit of the maltose ABC transporter; inhibits MalT.[2][4][5] |

| MalY | malY | Repressor of MalT activity.[1][2] |

Experimental Protocols:

In Vitro MalT Activation Assay: This assay measures the ability of potential inducers to activate MalT-dependent transcription in a cell-free system.

-

Components: Purified MalT protein, a DNA template containing a mal promoter fused to a reporter gene (e.g., lacZ), E. coli RNA polymerase, ATP, and the test compound (e.g., maltotriose).

-

Procedure: The components are mixed in a transcription buffer and incubated at 37°C.

-

Readout: The amount of transcript produced is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay).

In Vivo Reporter Gene Assay: This assay assesses the induction of mal genes in living E. coli cells.

-

Strain Construction: An E. coli strain is engineered to carry a reporter gene (e.g., lacZ or GFP) under the control of a mal promoter.

-

Culture Conditions: The strain is grown in a minimal medium with a non-inducing carbon source. The cells are then exposed to maltose or other potential inducers.

-

Measurement: Reporter gene expression is measured over time. For β-galactosidase, cell lysates are assayed using a colorimetric substrate like ONPG. For GFP, fluorescence is measured using a fluorometer or fluorescence microscopy.

Maltose Signaling in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, maltose metabolism is controlled by a set of genes known as the MAL loci.[6][7] Each active MAL locus typically contains three genes: a maltose permease (MALx1), a maltase (MALx2), and a transcriptional activator (MALx3).[6][8] The intracellular presence of maltose is the key signal that initiates the induction of the MAL genes.[8]

The MAL Gene Regulatory Network:

The signaling pathway for maltose utilization in yeast is initiated by the transport of maltose into the cell by a maltose permease.[6][7] Intracellular maltose then leads to the activation of the Mal-activator protein (e.g., Mal63p), which in turn binds to the upstream activating sequences (UASMAL) in the promoters of the MAL structural genes, leading to their transcription.[6] This system is also under the control of glucose repression, a global regulatory mechanism in yeast.[6][7] In the presence of glucose, the expression of the MAL genes is repressed, ensuring that the preferred carbon source, glucose, is utilized first.[9]

Key Proteins in S. cerevisiae Maltose Signaling:

| Protein | Gene | Function |

| Maltose Permease | MALx1 | Transports maltose into the cell.[6][8] |

| Maltase | MALx2 | Hydrolyzes intracellular maltose into two glucose molecules.[6][8] |

| MAL-Activator | MALx3 | Transcriptional activator of the MAL structural genes.[6][8] |

| Mig1p | MIG1 | A DNA-binding protein that mediates glucose repression of the MAL genes.[10] |

Experimental Protocols:

Maltase Activity Assay: This is a common method to indirectly measure the induction of the MAL genes.

-

Cell Growth: Yeast cells are grown in media containing either a repressing (glucose), non-repressing (raffinose), or inducing (maltose) carbon source.

-

Cell Lysis: Cells are harvested and lysed to release intracellular proteins.

-

Enzymatic Reaction: The cell lysate is incubated with a chromogenic substrate for maltase, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The hydrolysis of pNPG by maltase releases p-nitrophenol, which is yellow.

-

Quantification: The amount of p-nitrophenol produced is measured spectrophotometrically at 400 nm. The maltase activity is typically expressed in units per milligram of total protein.

Radiolabeled Maltose Uptake Assay: This protocol directly measures the rate of maltose transport into the yeast cells.

-

Cell Preparation: Yeast cells are grown under desired conditions, harvested, washed, and resuspended in a buffer.

-

Uptake Reaction: Radiolabeled [14C]-maltose is added to the cell suspension. At various time points, aliquots are removed and rapidly filtered through a membrane to separate the cells from the medium.

-

Washing: The filters are quickly washed with a cold buffer to remove any non-transported radiolabeled maltose.

-

Scintillation Counting: The radioactivity retained on the filters (representing intracellular [14C]-maltose) is measured using a scintillation counter. The rate of uptake can then be calculated.

Emerging Role of Maltose in Mammalian Cells

The role of maltose as a signaling molecule in mammalian cells is a relatively new area of investigation. Traditionally, it was believed that mammalian cells have limited ability to utilize disaccharides directly. However, recent studies have shown that certain mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, can consume maltose when it is provided as a carbohydrate source in the culture medium.[11] While the specific transporters and intracellular signaling pathways are yet to be fully elucidated, this discovery opens up new avenues for research into carbohydrate metabolism and signaling in mammalian systems. The ability of these cells to utilize maltose suggests the presence of mechanisms for its transport and subsequent hydrolysis into glucose. Further research is needed to identify the specific maltose transporters and to determine if intracellular maltose or its metabolites can trigger signaling cascades analogous to those observed in yeast and bacteria.

This compound is more than just a nutrient; it is a signaling molecule that can elicit specific cellular responses in a variety of organisms. In bacteria and yeast, the signaling pathways are well-defined and are intricately linked to the transport and metabolism of the sugar. These systems serve as excellent models for understanding how cells sense and respond to their nutritional environment. The recent findings in mammalian cells suggest that the signaling role of maltose may be more widespread than previously thought. A deeper understanding of these pathways could have significant implications for various fields, including metabolic engineering, biotechnology, and the development of novel therapeutic strategies targeting cellular metabolism. The experimental protocols outlined in this guide provide a starting point for researchers to further explore the fascinating and complex world of maltose-mediated cellular signaling.

References

- 1. pnas.org [pnas.org]

- 2. Network regulation of the Escherichia coli maltose system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mal regulon - Wikipedia [en.wikipedia.org]

- 4. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ftb.com.hr [ftb.com.hr]

- 8. Intracellular Maltose Is Sufficient To Induce MAL Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Degradation of α-Maltose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of alpha-maltose, a critical process in carbohydrate metabolism. The document details the core mechanisms, kinetic parameters of the involved enzymes, and methodologies for experimental analysis, tailored for professionals in research and drug development.

Introduction to α-Maltose Degradation

This compound, a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond, is a primary product of starch digestion by amylases. Its subsequent breakdown into glucose is a crucial step for intestinal absorption and energy metabolism. This process is primarily carried out by α-glucosidases located on the brush border of the small intestine. The two key enzymes responsible for maltose (B56501) hydrolysis in humans are Maltase-Glucoamylase (MGAM) and Sucrase-Isomaltase (SI).[1][2][3] Understanding the mechanism and kinetics of these enzymes is fundamental for research in nutrition, metabolic disorders such as diabetes, and the development of therapeutic inhibitors.[4][5]

Key Enzymes in α-Maltose Degradation

The enzymatic hydrolysis of α-maltose is predominantly performed by two multi-functional enzyme complexes anchored to the apical membrane of enterocytes in the small intestine.

Maltase-Glucoamylase (MGAM)

Maltase-glucoamylase is an α-glucosidase that plays a significant role in the final steps of starch digestion.[1] It is composed of two catalytic subunits, an N-terminal domain (NtMGAM) and a C-terminal domain (CtMGAM), both of which can hydrolyze α-1,4 glycosidic linkages.[6] While both subunits are active against maltose, they exhibit different substrate specificities for longer oligosaccharides.[6]

Sucrase-Isomaltase (SI)

Sucrase-isomaltase is another key bifunctional enzyme complex.[2] It consists of two subunits: the sucrase subunit, which primarily hydrolyzes sucrose (B13894) and maltose, and the isomaltase subunit, which is unique in its ability to cleave the α-1,6 glycosidic bonds found in isomaltose (B16258) and starch branching points.[2][7] The sucrase subunit is the major contributor to maltose digestion.[7]

The Catalytic Mechanism of α-Glucosidases

Both MGAM and SI belong to the glycoside hydrolase family 31 (GH31) and employ a retaining double-displacement mechanism, also known as the Koshland double-displacement mechanism, to hydrolyze the glycosidic bond.[1][4][5][8] This mechanism involves two key steps and results in the retention of the anomeric configuration of the released glucose.

The catalytic cycle involves two critical acidic residues within the enzyme's active site: a nucleophile (typically an Aspartic acid residue) and a general acid/base catalyst (an Aspartic or Glutamic acid residue).[8][9]

The two-step mechanism is as follows:

-

Glycosylation: The process is initiated by the protonation of the glycosidic oxygen by the acid/base catalyst. This is followed by a nucleophilic attack on the anomeric carbon by the carboxylate side chain of the nucleophilic residue. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the first glucose molecule.[4][5][9] This step proceeds through an oxocarbenium ion-like transition state.[4][5]

-

Deglycosylation: A water molecule then enters the active site and is activated by the now deprotonated general acid/base catalyst. The activated water molecule performs a nucleophilic attack on the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond and releasing the second glucose molecule with a retained α-anomeric configuration. The enzyme's active site is then regenerated for the next catalytic cycle.[9]

References

- 1. Maltase-glucoamylase - Wikipedia [en.wikipedia.org]

- 2. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]

- 3. α-Glucosidase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic Pathway on Human α-Glucosidase Maltase-Glucoamylase Unveiled by QM/MM Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human intestinal maltase-glucoamylase: crystal structure of the N-terminal catalytic subunit and basis of inhibition and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Unveiling the Intricacies of α-Maltose: A Detailed Molecular and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of α-Maltose. By integrating crystallographic data, nuclear magnetic resonance (NMR) spectroscopy insights, and computational modeling protocols, this document serves as a critical resource for professionals in drug development and carbohydrate research.

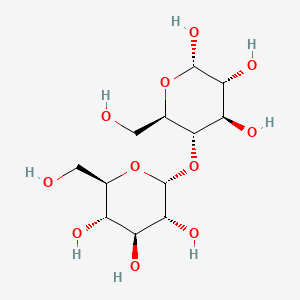

Molecular Structure of α-Maltose

α-Maltose is a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond.[1] This linkage connects the anomeric carbon (C1) of one glucose unit to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The "α" designation in the glycosidic bond indicates that the bond projects axially from the anomeric carbon of the first glucose unit. In solution, the anomeric carbon of the second glucose unit can exist in either the α or β configuration, leading to an equilibrium between α-maltose and β-maltose.[1]

Crystallographic Data

The precise solid-state structure of α-maltose has been elucidated through single-crystal X-ray diffraction. The crystal structure of α-maltose monohydrate reveals a monoclinic crystal system with the space group P2₁.

Table 1: Crystallographic Data for α-Maltose Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 8.46 Å |

| b | 14.85 Å |

| c | 4.85 Å |

| α | 90° |

| β | 102.5° |

| γ | 90° |

Data sourced from crystallographic studies of α-maltose monohydrate.

Table 2: Selected Bond Lengths in α-Maltose

| Bond | Length (Å) |

| C1-O1 | 1.389 |

| C-C (mean) | 1.523 |

| C-H (mean) | 1.098 |

| O-H (mean) | 0.968 |

These values represent typical bond lengths observed in carbohydrate crystal structures and are consistent with those found in α-maltose.[2]

Table 3: Selected Bond Angles in α-Maltose

| Angle | Value (°) |

| C-O-C (glycosidic) | 116.5 |

| Ring Oxygen Valence Angle | 113.8 |

These angles are crucial in defining the overall shape and flexibility of the molecule.

Conformational Analysis in Solution

The conformation of α-maltose in solution is dynamic and is primarily dictated by the rotation around the glycosidic bond, defined by the torsion angles φ (phi) and ψ (psi). These rotations determine the relative orientation of the two glucose rings and are critical for molecular recognition and interaction with enzymes and receptors.

Diagram 1: Torsion Angles of the α-1,4 Glycosidic Bond

Caption: Torsion angles φ and ψ defining the conformation of the α-1,4 glycosidic linkage.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution conformation of α-maltose. Analysis of ¹H and ¹³C chemical shifts and, particularly, the J-coupling constants across the glycosidic bond provides detailed information about the preferred conformations.

Table 4: ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for α-Maltose in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| Glucose Unit 1 (Non-reducing) | |||

| H-1' | 5.41 | 100.3 | J₁,₂ = 3.8 |

| H-2' | 3.61 | 72.8 | |

| H-3' | 3.89 | 74.1 | |

| H-4' | 3.49 | 70.7 | |

| H-5' | 4.02 | 72.7 | |

| H-6a' | 3.84 | 61.6 | |

| H-6b' | 3.78 | ||

| Glucose Unit 2 (Reducing, α-anomer) | |||

| H-1α | 5.22 | 93.1 | J₁,₂ = 3.7 |

| H-2α | 3.55 | 72.5 | |

| H-3α | 3.75 | 73.9 | |

| H-4α | 3.42 | 78.0 | |

| H-5α | 3.81 | 70.8 | |

| H-6aα | 3.80 | 61.6 | |

| H-6bα | 3.75 | ||

| Glucose Unit 2 (Reducing, β-anomer) | |||

| H-1β | 4.64 | 97.0 | J₁,₂ = 8.0 |

| H-2β | 3.28 | 75.1 | |

| H-3β | 3.52 | 76.9 | |

| H-4β | 3.42 | 78.0 | |

| H-5β | 3.58 | 75.5 | |

| H-6aβ | 3.80 | 61.6 | |

| H-6bβ | 3.75 |

Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions. Coupling constants are indicative of the dihedral angles between coupled protons.

Experimental Protocols

Single-Crystal X-ray Diffraction of α-Maltose Monohydrate

Diagram 2: Workflow for Single-Crystal X-ray Diffraction

Caption: A simplified workflow for determining crystal structure via X-ray diffraction.

-

Crystal Growth: Single crystals of α-maltose monohydrate are grown by slow evaporation of a saturated aqueous solution at a constant temperature.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

2D NMR Spectroscopy for Conformational Analysis

Diagram 3: 2D NMR Experimental Workflow

Caption: A typical workflow for 2D NMR analysis of a disaccharide.

-

Sample Preparation: A solution of α-maltose is prepared in deuterium (B1214612) oxide (D₂O) to the desired concentration.

-

1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of all protons.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the assignment of protons within each glucose ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

-

Data Processing and Analysis: The 2D spectra are processed and analyzed to extract chemical shifts and coupling constants. The magnitudes of the ³J(H,H) coupling constants are used in conjunction with the Karplus equation to estimate the dihedral angles and thus the preferred solution conformation.

Computational Modeling of α-Maltose Conformation

Computational methods, such as molecular mechanics and molecular dynamics, provide a powerful means to explore the conformational landscape of α-maltose and complement experimental data.

Diagram 4: Computational Modeling Workflow

Caption: A general workflow for the computational conformational analysis of a disaccharide.

-

Build Initial Structure: An initial 3D structure of α-maltose is generated using molecular building software.

-